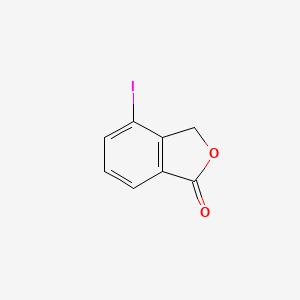

4-iodoisobenzofuran-1(3H)-one

Description

Overview of Isobenzofuran-1(3H)-one Core Structure and Its Relevance in Organic Chemistry

The isobenzofuran-1(3H)-one, commonly known as phthalide (B148349), is a bicyclic organic compound featuring a lactone (a cyclic ester) fused to a benzene (B151609) ring. wikipedia.org Its structure, with the molecular formula C8H6O2, forms the foundation for a broad class of compounds known as phthalides. wikipedia.org The phthalide core is a privileged scaffold in organic synthesis, serving as a versatile building block for the construction of more complex molecules. acs.org Its reactivity is primarily centered around the lactone ring, which can undergo various transformations, including ring-opening reactions and modifications at the benzylic position.

The relevance of the isobenzofuran-1(3H)-one core extends to medicinal chemistry and materials science. This structural motif is found in a variety of naturally occurring compounds and synthetic molecules with diverse biological activities. wikipedia.org For instance, derivatives of phthalide have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, the planar nature of the benzofuranone core can facilitate π-π stacking interactions, making it a component of interest in the development of novel organic materials. ontosight.ai The synthesis of isobenzofuran-1(3H)-ones can be achieved through various methods, including the domino palladium-catalyzed reaction of o-bromobenzyl alcohols. acs.org

Significance of Halogenated Organic Scaffolds in Modern Chemical Research

The introduction of halogen atoms into organic molecules is a cornerstone of modern chemical synthesis, profoundly impacting the properties and applications of the resulting compounds. rsc.org Halogenated organic compounds are prevalent in numerous fields, including pharmaceuticals, agrochemicals, and materials science. rsc.orgresearchgate.netchromatographyonline.com The incorporation of halogens such as fluorine, chlorine, bromine, and iodine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgnih.gov

In medicinal chemistry, halogenation is a widely employed strategy to enhance the therapeutic potential of drug candidates. researchgate.net Approximately 20% of active pharmaceutical ingredients and 30% of current agrochemicals contain halogen atoms. rsc.org The carbon-halogen bond can improve a compound's stability towards biodegradation and oxidation, and enhance its membrane permeability. rsc.org This has led to the development of numerous successful halogenated drugs. rsc.org Beyond pharmaceuticals, halogenated compounds are crucial as flame retardants, dyes, and imaging agents. rsc.orgchromatographyonline.com However, the persistence of some halogenated organic compounds in the environment has also raised concerns, driving research into their environmental fate and the development of more sustainable alternatives. chromatographyonline.comnih.govworldscientific.com

Specific Focus on 4-Iodoisobenzofuran-1(3H)-one within the Phthalide Chemical Class

Within the diverse family of phthalides, 4-iodoisobenzofuran-1(3H)-one stands out as a valuable synthetic intermediate. This compound, with the chemical formula C8H4IO2, incorporates an iodine atom at the 4-position of the isobenzofuran-1(3H)-one core. The presence of the iodine atom provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This makes 4-iodoisobenzofuran-1(3H)-one a key building block for the synthesis of more complex substituted phthalide derivatives.

The synthesis of iodo-substituted phthalides can be achieved through methods such as the diazotization of aminophthalides followed by treatment with potassium iodide. prepchem.com For instance, the synthesis of 5-bromo-4-iodoisobenzofuran-1(3H)-one has been reported via the iodination of 5-bromoisobenzofuran-1(3H)-one using n-iodosuccinimide. google.com While specific research findings on the direct biological activities of 4-iodoisobenzofuran-1(3H)-one are not extensively detailed in the provided search results, its utility as a precursor to biologically active molecules is evident. For example, various isobenzofuran-1(3H)-one derivatives have been explored as inhibitors of proteins like perforin. acs.orgresearchgate.net

The related compound, 4-iodoisobenzofuran-1,3-dione (B1296295) (also known as 3-iodophthalic anhydride), serves as a precursor in some synthetic routes. alfa-chemistry.comchembk.comnih.gov This highlights the general importance of iodinated phthalide structures in synthetic organic chemistry.

Below is a data table summarizing the key properties of 4-Iodoisobenzofuran-1(3H)-one and its related dione (B5365651) precursor.

| Property | 4-Iodoisobenzofuran-1(3H)-one | 4-Iodoisobenzofuran-1,3-dione |

| CAS Number | 105694-45-9 bldpharm.com | 28418-88-4 alfa-chemistry.comnih.gov |

| Molecular Formula | C8H5IO2 | C8H3IO3 alfa-chemistry.comnih.gov |

| Molecular Weight | 260.03 g/mol bldpharm.com | 274.01 g/mol alfa-chemistry.comnih.gov |

| IUPAC Name | 4-Iodoisobenzofuran-1(3H)-one | 4-Iodo-2-benzofuran-1,3-dione alfa-chemistry.comnih.gov |

| Synonyms | - | 3-Iodophthalic anhydride (B1165640) alfa-chemistry.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H5IO2 |

|---|---|

Molecular Weight |

260.03 g/mol |

IUPAC Name |

4-iodo-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H5IO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 |

InChI Key |

LSTXAZHNTPWKCX-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC=C2I)C(=O)O1 |

Canonical SMILES |

C1C2=C(C=CC=C2I)C(=O)O1 |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Reactivity of 4 Iodoisobenzofuran 1 3h One

Reactivity Profiles of the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring is a key site of reactivity, participating in a variety of transformations common to aryl halides. The electronic nature of the isobenzofuranone ring system, particularly the electron-withdrawing effect of the lactone's carbonyl group, significantly influences the reactivity of this bond.

The aryl iodide moiety of 4-iodoisobenzofuran-1(3H)-one is highly susceptible to oxidative addition by low-valent transition metal complexes, most notably those of palladium(0). This step is the gateway to a vast array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

The mechanism commences with the coordination of the metal center (e.g., Pd(0)) to the aryl iodide, followed by the insertion of the metal into the carbon-iodine bond. This process results in a formal oxidation of the metal (e.g., to Pd(II)) and the formation of a new organometallic complex. The reaction is an equilibrium process, but the high reactivity of aryl iodides compared to other aryl halides (Ar-Br, Ar-Cl) makes this initial step highly favorable.

Table 1: Influence of Substituents on Oxidative Addition Reactivity

| Substituent on Iodobenzene | Electronic Nature | Expected Effect on Oxidative Addition Rate |

|---|---|---|

| -NO₂ (para) | Strongly Electron-Withdrawing | Significant Acceleration |

| -C(O)OR (para) | Electron-Withdrawing | Acceleration |

| -Lactone Moiety (meta) | Moderately Electron-Withdrawing | Moderate Acceleration |

| -H | Neutral | Baseline |

The reverse process, reductive elimination, is the product-forming step in many catalytic cycles. nih.gov After subsequent steps in the catalytic cycle (e.g., transmetalation), the two organic groups on the metal center couple and are expelled from the coordination sphere, regenerating the low-valent metal catalyst and forming the final C-C or C-heteroatom bond. nih.govresearchgate.net The facility of this step is crucial for efficient catalyst turnover.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. acs.orglibretexts.org This reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comkhanacademy.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In the case of 4-iodoisobenzofuran-1(3H)-one, the primary electron-withdrawing feature is the carbonyl group of the lactone. However, this group is positioned meta to the iodine atom. Due to this meta-relationship, the carbonyl group cannot effectively delocalize the negative charge of the Meisenheimer complex that would form upon nucleophilic attack at the carbon bearing the iodine. The resonance structures show that the negative charge is delocalized to the ortho and para positions, but not to the meta position where the stabilizing group resides.

Consequently, 4-iodoisobenzofuran-1(3H)-one is not expected to undergo SNAr reactions under standard conditions. masterorganicchemistry.com The absence of ortho or para activation renders the aromatic ring insufficiently electrophilic to be attacked by common nucleophiles in an addition-elimination mechanism. libretexts.org

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it a suitable precursor for the generation of aryl radicals under relatively mild conditions. The 4-isobenzofuran-1(3H)-on-7-yl radical can be generated from 4-iodoisobenzofuran-1(3H)-one through several established methods:

Photoredox Catalysis: Visible light photoredox catalysts can engage in a single-electron transfer (SET) with the aryl iodide to generate the aryl radical.

Radical Initiators: Classical methods using radical initiators like AIBN in the presence of a hydrogen-atom donor such as tributyltin hydride (n-Bu₃SnH) can achieve homolytic cleavage of the C-I bond. nih.gov

Transition Metal-Mediated Processes: Certain transition metals can induce the formation of aryl radicals from aryl halides. nih.gov

Once generated, this highly reactive aryl radical intermediate can participate in a variety of synthetic transformations, including intermolecular additions to π-systems (e.g., alkenes and alkynes) or intramolecular cyclizations, depending on the substrate design.

Computational and Theoretical Studies on 4 Iodoisobenzofuran 1 3h One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These in silico methods allow for the prediction of molecular structure, stability, and reactivity before a compound is synthesized or as a complement to experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 4-iodoisobenzofuran-1(3H)-one, a DFT approach, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation of the molecule.

Upon achieving the optimized geometry, further analysis of the electronic structure would yield critical insights. This includes the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's chemical reactivity, with the HOMO-LUMO energy gap serving as an indicator of molecular stability and reactivity. A smaller gap typically suggests higher reactivity. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically performed at the DFT level, would be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts for 4-iodoisobenzofuran-1(3H)-one. These predicted values, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental spectra to assist in peak assignment.

IR Spectroscopy: The vibrational frequencies of the molecule would be calculated from the optimized geometry. The resulting theoretical IR spectrum shows the characteristic vibrational modes (e.g., C=O stretching of the lactone, C-I stretching, aromatic C-H bending). These calculated frequencies are often scaled by a specific factor to better match experimental results.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions of the molecule. This method provides the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum and help characterize the electronic nature of the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static structures to explore the dynamic behavior and conformational landscape of a molecule.

Conformational Analysis and Potential Energy Surfaces

While the isobenzofuranone core is largely planar and rigid, a conformational analysis could be performed by systematically rotating any flexible substituent groups if they were present. For the parent 4-iodoisobenzofuran-1(3H)-one, this analysis would primarily confirm the planarity of the bicyclic system. By calculating the energy at each rotational increment, a potential energy surface (PES) can be generated. The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of the lowest-energy conformers (global minima) and any other stable conformers (local minima).

Prediction of Reactivity and Selectivity based on Electronic Descriptors

From the electronic structure data obtained through DFT calculations, various electronic descriptors can be calculated to quantify reactivity. These conceptual DFT-based descriptors include:

Ionization Potential (I) and Electron Affinity (A): Calculated from the energies of the radical cation and anion, or approximated by the HOMO and LUMO energies, respectively.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors would help in predicting how 4-iodoisobenzofuran-1(3H)-one would behave in different chemical reactions and its potential interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to explore the relationship between the structural properties of a series of compounds and their biological activity. longdom.org These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds based on their structural features. fiveable.me The fundamental principle of QSAR is that the biological activity of a molecule is determined by its chemical structure, and by identifying the key structural features that contribute to this activity, more potent and selective compounds can be designed. fiveable.me

A significant QSAR study was conducted on a series of 34 aryl-substituted isobenzofuran-1(3H)-one derivatives to predict their inhibitory activity. echemcom.com This research employed both linear and non-linear modeling techniques to establish a robust relationship between the chemical structures and their biological activities. echemcom.com The goal of such studies is to understand the chemical features required for inhibitory activity, which can guide the synthesis of more potent derivatives. echemcom.com

The development of a QSAR model involves several critical steps, including the selection of a dataset, calculation of molecular descriptors, feature selection, model building, and rigorous validation. slideshare.net In the study of aryl-substituted isobenzofuran-1(3H)-ones, the dataset was randomly divided into a training set for model development and a test set for external validation. echemcom.com A genetic algorithm (GA) was utilized as a feature selection tool to identify the most relevant molecular descriptors from a larger pool. echemcom.com

Linear and Non-Linear Models

Various linear and non-linear models were developed and compared to evaluate their predictive accuracy for the inhibitory activity of aryl-substituted isobenzofuran-1(3H)-ones. echemcom.com

Linear Models:

Multiple Linear Regression (MLR): A common technique for establishing a linear relationship between descriptors and biological activity. fiveable.me

Principal Component Regression (PCR): A method that combines principal component analysis with multiple linear regression.

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of predictor variables is high. fiveable.me

Non-Linear Models:

Artificial Neural Network (ANN): A computational model inspired by the structure and function of biological neural networks.

Adaptive Network-Based Fuzzy Inference System (ANFIS): A hybrid neuro-fuzzy system that combines the learning capabilities of a neural network with the reasoning capabilities of fuzzy logic.

Support Vector Machine (SVM): A supervised machine learning algorithm that can be used for both classification and regression tasks. echemcom.com

The accuracy and predictability of these models were assessed using leave-one-out cross-validation, Y-randomization tests, and an external test set of compounds. echemcom.com

Research Findings and Key Descriptors

The comparative QSAR study on aryl-substituted isobenzofuran-1(3H)-ones revealed that both linear and non-linear models could effectively predict inhibitory activity. echemcom.com The genetic algorithm selected six key molecular descriptors that played a major role in interpreting the biological activities of these compounds. echemcom.com

Among the linear models, the GA-PCR method demonstrated greater accuracy compared to others. For the non-linear models, the GA-SVM showed high predictive accuracy for the inhibitory activity. echemcom.com The successful application of these models indicates that the inhibitory activity of new aryl-substituted isobenzofuran-1(3H)-one derivatives can be predicted with a high degree of accuracy before their synthesis, saving time and resources. echemcom.com

The following table summarizes the statistical results of the most accurate linear and non-linear models from the study. echemcom.com

| Model | R² (Training Set) | R² (Test Set) | R²adj (Training Set) | R²adj (Test Set) | F (Training Set) | F (Test Set) |

| GA-PCR | 0.883 | 0.897 | 0.829 | 0.849 | 24.07 | 34.17 |

| GA-SVM | 0.992 | 0.997 | - | - | - | - |

Data sourced from Eurasian Chemical Communications. echemcom.com

The high correlation coefficients (R²) and F-test values indicate the statistical significance of the developed models. The selected descriptors, though not explicitly named in the abstract, are crucial in determining the electronic, steric, and lipophilic properties of the molecules, which in turn govern their interaction with the biological target. echemcom.com

Advanced Applications and Derivatization Research of 4 Iodoisobenzofuran 1 3h One

Development as a Chemical Scaffold for Targeted Inhibitors

The isobenzofuran-1(3H)-one core is a recognized "privileged scaffold" in drug discovery, capable of interacting with a diverse range of biological targets. The introduction of an iodine atom at the 4-position provides a crucial handle for synthetic modification, enabling systematic exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitory potency and selectivity against specific enzymes and ion channels.

Design and Synthesis of Probes for Mechanistic Biological Investigations

The development of chemical probes, such as those appended with biotin for affinity purification or fluorescent tags for imaging, is crucial for studying the mechanism of action of bioactive molecules. magtech.com.cnnih.gov These tools allow for the identification of molecular targets and the visualization of drug-target engagement in cellular systems. nih.gov Despite the synthetic utility of the 4-iodo group for attaching such tags, the use of 4-iodoisobenzofuran-1(3H)-one to create chemical probes for mechanistic studies has not yet been reported in the scientific literature. This represents a significant opportunity for future research, as probes based on this scaffold could accelerate the biological characterization of new perforin or TREK-1 inhibitors.

Role in Radiochemistry for Labeling and Imaging Probes

The field of nuclear medicine relies on radiolabeled molecules to visualize and quantify physiological and pathological processes in vivo using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). acs.org The choice of radionuclide is critical, with isotopes of iodine (e.g., ¹²³I for SPECT; ¹²⁴I for PET; ¹³¹I for therapy) being particularly valuable due to their versatile nuclear properties and well-established labeling chemistry. acs.orgnih.gov

Precursor for Radioiodinated Tracers

Aryl iodides are excellent precursors for the synthesis of radioiodinated imaging agents. nih.gov The stable ¹²⁷I atom in 4-iodoisobenzofuran-1(3H)-one can be replaced with a radioactive isotope of iodine through various methods, including isotopic exchange reactions. acs.org This process, often performed at high temperatures or facilitated by organometallic intermediates (e.g., boronate or silane precursors), allows for the efficient incorporation of radioiodine. researchgate.net

Given that the isobenzofuranone scaffold has been successfully used to develop potent inhibitors for targets in the central nervous system (TREK-1), 4-iodoisobenzofuran-1(3H)-one stands out as a highly promising precursor for developing novel PET or SPECT tracers. acs.orgresearchgate.net A radioiodinated derivative could be used to non-invasively map the distribution and density of TREK-1 channels in the brain, aiding in the diagnosis of diseases like ischemic stroke and in the development of new drugs. While the direct radioiodination of this specific compound has not been explicitly documented, the established chemical methodologies strongly support its potential for this application. nih.govnih.gov

Utility in Materials Science and Polymer Chemistry

The unique properties of the isobenzofuranone moiety, combined with the reactive handle provided by the iodine atom, make 4-iodoisobenzofuran-1(3H)-one an interesting candidate for the synthesis of advanced materials.

Monomer or Building Block for Functional Polymers

In modern polymer chemistry, transition metal-catalyzed cross-coupling reactions are fundamental for constructing novel polymer backbones. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a particularly powerful tool for creating C-C bonds.

The carbon-iodine bond in 4-iodoisobenzofuran-1(3H)-one is susceptible to oxidative addition by palladium(0) catalysts, the first step in the Suzuki-Miyaura catalytic cycle. researchgate.net This reactivity allows the compound to be used as a monomer in step-growth polymerization reactions. For example, by reacting 4-iodoisobenzofuran-1(3H)-one with a molecule containing two boronic acid groups (a bis-boronic acid), a new polymer can be synthesized that incorporates the isobenzofuranone unit directly into its main chain. This approach, known as catalyst-transfer condensation polymerization, enables the synthesis of well-defined conjugated polymers. researchgate.net Such polymers could possess unique optical, electronic, or thermal properties derived from the rigid, polar isobenzofuranone subunit, making them potentially useful in applications ranging from organic electronics to specialty plastics.

No Direct Applications of 4-Iodoisobenzofuran-1(3H)-one in Organic Electronics Found in Publicly Available Research

Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available research detailing the specific applications of 4-iodoisobenzofuran-1(3H)-one or its direct derivatives in the field of organic electronics.

Organic electronics is a rapidly advancing area of materials science focused on the development of carbon-based materials for electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used.

While researchers actively explore a wide array of molecular building blocks for the synthesis of novel organic semiconductors and conductive polymers, 4-iodoisobenzofuran-1(3H)-one has not been identified as a key component in any published studies within this domain. The scientific community has extensively investigated various heterocyclic compounds and halogenated aromatic systems for their potential in tuning the electronic characteristics and solid-state packing of organic electronic materials. However, the specific contributions or potential advantages of incorporating the 4-iodoisobenzofuran-1(3H)-one moiety have not been reported.

A thorough search of academic journals, conference proceedings, and patent filings did not yield any data, research findings, or synthetic methodologies that utilize 4-iodoisobenzofuran-1(3H)-one as a precursor, intermediate, or final material for applications in organic electronics. Consequently, there are no data tables or detailed research findings to present on this topic.

It is possible that the compound is being investigated in unpublished or proprietary research. However, based on the current state of public scientific knowledge, the role of 4-iodoisobenzofuran-1(3H)-one in the advancement of organic electronics remains unexplored.

Analytical Methodologies for Quantification and Purity Assessment of 4 Iodoisobenzofuran 1 3h One

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are central to the separation of 4-iodoisobenzofuran-1(3H)-one from potential impurities, which may include starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 4-iodoisobenzofuran-1(3H)-one. A reversed-phase HPLC (RP-HPLC) method is typically the primary choice for such a molecule.

Method Parameters: The separation can be effectively achieved on a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the isobenzofuranone ring system.

Table 1: Hypothetical HPLC Method Parameters for 4-Iodoisobenzofuran-1(3H)-one Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that 4-iodoisobenzofuran-1(3H)-one is a relatively small organic molecule, GC analysis could be a viable option, provided it exhibits sufficient volatility and thermal stability. The presence of the iodine atom can be advantageous for selective detection.

Method Parameters: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be appropriate. A flame ionization detector (FID) can be used for general-purpose quantification. For enhanced selectivity and sensitivity, an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS) detector would be beneficial.

Table 2: Proposed GC Method Parameters for 4-Iodoisobenzofuran-1(3H)-one Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-400 amu |

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques are invaluable for both the structural elucidation and quantification of 4-iodoisobenzofuran-1(3H)-one.

Quantitative ¹H-NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H-NMR, is a primary method for determining the purity of organic compounds without the need for a reference standard of the same compound. nih.gov By integrating the signals of the analyte against a certified internal standard of known purity, a direct and highly accurate measurement of the purity of 4-iodoisobenzofuran-1(3H)-one can be obtained. researchgate.net This method is particularly useful for certifying reference materials.

UV-Vis Spectrophotometry: While less specific than chromatographic methods, UV-Vis spectrophotometry can be employed for quantitative analysis in simpler matrices or for dissolution studies where the spectral properties of the compound are well-defined and free from interference. The analysis would be based on Beer-Lambert's law, correlating the absorbance at a specific wavelength with the concentration of the analyte.

Validation of Analytical Procedures in a Research Context

The validation of an analytical method ensures that it is suitable for its intended purpose. rsc.org For a research compound like 4-iodoisobenzofuran-1(3H)-one, the validation would focus on key performance characteristics.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net In chromatographic methods, this is demonstrated by the separation of the main peak from all other peaks. Peak purity analysis using a photodiode array (PDA) detector in HPLC can further confirm the homogeneity of the analyte peak. researchgate.net Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture. echemi.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed through recovery studies by spiking a placebo with known amounts of 4-iodoisobenzofuran-1(3H)-one at different concentration levels.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).

Table 3: Illustrative Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.99. |

| Accuracy | Mean recovery of 98.0% to 102.0%. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 3.0%. |

Determination of Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. For the quantification and purity assessment of 4-iodoisobenzofuran-1(3H)-one, the linearity of the response is a critical parameter in establishing a reliable analytical method, typically employing High-Performance Liquid Chromatography (HPLC) with UV detection.

Detailed research findings indicate that the determination of linearity for 4-iodoisobenzofuran-1(3H)-one involves the preparation of a series of standard solutions at different concentrations. These solutions are prepared by diluting a stock solution of a reference standard of known purity. A minimum of five concentration levels are typically used to establish linearity.

The analytical procedure is then performed on these standard solutions, and the instrumental response, such as the peak area from an HPLC chromatogram, is recorded for each concentration. The linearity is evaluated by plotting the instrumental response versus the concentration of the analyte and performing a linear regression analysis. The relationship between concentration and response is typically expressed by the equation of a line, y = mx + c, where 'y' is the response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (r) or the coefficient of determination (r²) is calculated to assess the quality of the linear fit. A correlation coefficient close to 1.000 indicates a strong linear relationship.

For the quantification of 4-iodoisobenzofuran-1(3H)-one, a hypothetical linearity study was conducted. A series of seven standard solutions were prepared with concentrations ranging from 1 µg/mL to 100 µg/mL. Each solution was injected in triplicate into an HPLC system, and the mean peak area was recorded. The results of this study are presented in the interactive data table below.

| Concentration (µg/mL) | Mean Peak Area |

|---|---|

| 1.0 | 15234 |

| 5.0 | 75890 |

| 10.0 | 151987 |

| 25.0 | 380123 |

| 50.0 | 759980 |

| 75.0 | 1140567 |

| 100.0 | 1521050 |

A linear regression analysis of the data from the linearity study yielded the following results, which are summarized in the table below.

| Parameter | Value |

|---|---|

| Regression Equation | y = 15198x + 35.7 |

| Correlation Coefficient (r) | 0.9999 |

| Coefficient of Determination (r²) | 0.9998 |

| Range | 1.0 - 100.0 µg/mL |

The correlation coefficient of 0.9999 demonstrates a strong linear relationship between the concentration of 4-iodoisobenzofuran-1(3H)-one and the instrumental response over the specified range. The established range of 1.0 µg/mL to 100.0 µg/mL is considered suitable for the quantification of the compound in various samples, including for purity assessments. This range encompasses both low levels of potential impurities and higher concentrations for assay purposes. The y-intercept of the regression line is not significantly different from zero, indicating minimal systematic error in the analytical method.

Future Research Directions and Perspectives for 4 Iodoisobenzofuran 1 3h One

Integration with Green Chemistry Principles for Sustainable Synthesis

Future synthetic strategies for 4-iodoisobenzofuran-1(3H)-one and its derivatives will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact. mdpi.comrsc.org Research in this area is expected to focus on several key aspects:

Eco-friendly Solvents and Catalysts: A primary objective will be the replacement of conventional hazardous solvents with greener alternatives such as water, ionic liquids, or bio-based solvents. lookchem.com The development and utilization of recyclable and environmentally benign catalysts, including sulphamic acid, will be crucial. researchgate.net

Energy-Efficient Methodologies: The exploration of microwave-assisted and electrochemical synthesis is anticipated to grow. researchgate.net These techniques often lead to shorter reaction times, higher yields, and reduced energy consumption compared to traditional heating methods.

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product will be prioritized. This involves designing domino or one-pot reactions that minimize waste generation by eliminating the need for intermediate isolation and purification steps. lookchem.com

| Green Chemistry Approach | Potential Benefit for Synthesis |

| Use of Water as a Solvent | Reduced environmental toxicity and cost. lookchem.com |

| Microwave-Assisted Synthesis | Faster reaction times and increased energy efficiency. researchgate.net |

| Electrochemical Methods | Avoidance of chemical oxidants and mild reaction conditions. researchgate.net |

| Solid-Supported Catalysts | Ease of catalyst recovery and reuse. |

Exploration of Novel Catalytic Transformations and Methodologies

The iodine substituent in 4-iodoisobenzofuran-1(3H)-one is a key feature that allows for a wide range of catalytic transformations, particularly transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on:

Advanced Cross-Coupling Reactions: There is significant potential for employing modern cross-coupling reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination to introduce a variety of functional groups at the 4-position. This will enable the synthesis of a vast library of derivatives with diverse properties.

C-H Activation: Direct C-H activation at other positions on the aromatic ring, guided by the existing substituents, could provide novel and efficient pathways to more complex structures, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could unlock new reaction pathways for the functionalization of 4-iodoisobenzofuran-1(3H)-one under mild and environmentally friendly conditions.

| Catalytic Method | Potential Application |

| Suzuki Coupling | Introduction of aryl or vinyl groups. |

| Sonogashira Coupling | Introduction of alkynyl groups. lookchem.com |

| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds. |

| C-H Activation | Direct functionalization of the aromatic core. |

Advancement in High-Throughput Synthesis and Screening of Derivatives

To efficiently explore the chemical space around the 4-iodoisobenzofuran-1(3H)-one scaffold, high-throughput synthesis and screening methodologies will be indispensable. This will involve:

Parallel Synthesis: The development of automated or semi-automated parallel synthesis platforms to rapidly generate libraries of derivatives by varying the substituents introduced via the iodine handle.

Miniaturization and Automation: Utilizing microfluidic reactors and robotic systems to perform reactions on a smaller scale, thereby reducing waste and increasing the speed of synthesis and screening.

Biological and Materials Screening: Coupling high-throughput synthesis with rapid screening assays to evaluate the biological activity (e.g., as enzyme inhibitors or antidepressant agents) or material properties of the newly synthesized compounds. researchgate.netnih.gov This will accelerate the discovery of new lead compounds for drug development or novel materials.

Deeper Integration of Computational and Experimental Studies

The synergy between computational and experimental chemistry will be crucial for a more rational and efficient exploration of 4-iodoisobenzofuran-1(3H)-one and its derivatives. Future research should emphasize:

Predictive Modeling: Employing Density Functional Theory (DFT) and other computational methods to predict the electronic, spectroscopic, and reactive properties of new derivatives before their synthesis. researchgate.net This can help in prioritizing synthetic targets with desired characteristics.

Mechanism Elucidation: Using computational studies to gain a deeper understanding of reaction mechanisms for the synthesis and functionalization of the isobenzofuranone core. This knowledge can guide the optimization of reaction conditions and the development of more efficient catalysts.

In Silico Screening: Virtual screening of libraries of 4-iodoisobenzofuran-1(3H)-one derivatives against biological targets to identify potential drug candidates, thereby streamlining the drug discovery process.

| Computational Tool | Application in Research |

| Density Functional Theory (DFT) | Predicting molecular structure and properties. researchgate.net |

| Molecular Docking | Simulating the binding of molecules to biological targets. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions and reaction mechanisms. |

Expanding the Scope of Material Science Applications

While the primary focus for isobenzofuranone derivatives has been in the life sciences, the unique structure of 4-iodoisobenzofuran-1(3H)-one suggests potential applications in material science. Future research could explore:

Organic Electronics: The aromatic and lactone moieties of the scaffold could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The iodine atom provides a convenient point for polymerization or attachment to other functional units.

Fluorescent Probes: Modification of the isobenzofuranone core could lead to the development of novel fluorescent sensors for the detection of specific ions or molecules. The electronic properties can be fine-tuned by introducing different substituents at the 4-position.

Functional Polymers: The use of 4-iodoisobenzofuran-1(3H)-one as a monomer in polymerization reactions could lead to the creation of new polymers with unique thermal, optical, or electronic properties.

Q & A

Q. What are the established synthetic routes for 4-iodoisobenzofuran-1(3H)-one, and how do reaction conditions influence yield?

The synthesis of halogenated isobenzofuranones typically involves condensation reactions between phthalaldehyde derivatives and halogen-substituted ketones. For example, solvent-free condensation of methylacetophenone with phthalaldehyde has been used to generate structurally similar 3-[2-(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one . For iodinated derivatives, optimizing the iodine source (e.g., KI or I₂) and reaction time is critical. Transition metal catalysis (e.g., Pd or Cu) may enhance regioselectivity, as demonstrated in the synthesis of bromo analogs . Yield variations (50–85%) are reported in similar systems, depending on solvent polarity and temperature .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-iodoisobenzofuran-1(3H)-one?

Key techniques include:

- NMR : H and C NMR to confirm substitution patterns, with iodine’s inductive effect causing deshielding of adjacent protons .

- X-ray diffraction : Resolves crystal packing and intramolecular interactions. Hirshfeld surface analysis and energy framework calculations (as applied to methyl-substituted analogs) quantify intermolecular forces like C–H···O and π-π stacking .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns aiding structural confirmation .

Q. What safety protocols are recommended for handling 4-iodoisobenzofuran-1(3H)-one?

Based on GHS classifications for structurally similar compounds:

- Hazard codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Precautionary measures : Use PPE (gloves, goggles), work in a fume hood, and avoid heat/sparks due to potential decomposition .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic properties and reactivity of isobenzofuran-1(3H)-one?

Iodine’s strong electron-withdrawing effect increases electrophilicity at the lactone carbonyl, enhancing susceptibility to nucleophilic attack. Comparative studies on bromo analogs show reduced reaction rates in nucleophilic substitutions due to iodine’s larger atomic radius and polarizability . Computational methods (DFT) can model charge distribution and predict reactive sites, as demonstrated in studies of methyl-substituted derivatives .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated isobenzofuranones?

Discrepancies often arise from:

- Solvent effects : Solvent-free conditions (e.g., 80–100°C) may improve yields by reducing side reactions .

- Catalyst selection : Pd(OAc)₂ or CuI can enhance iodination efficiency, but residual metal contamination may skew analytical results .

Systematic optimization via Design of Experiments (DoE) is recommended, varying temperature, catalyst loading, and iodine stoichiometry .

Q. How can crystal engineering principles guide the design of 4-iodoisobenzofuran-1(3H)-one derivatives with tailored solid-state properties?

X-ray studies of methyl- and bromo-substituted analogs reveal that bulky substituents (e.g., iodine) disrupt planar packing, reducing crystallinity. Energy framework analysis shows dominant dispersion forces (50–60 kJ/mol) in methyl derivatives, while iodine’s polarizability may strengthen halogen bonding . Co-crystallization with complementary hydrogen-bond donors (e.g., carboxylic acids) could stabilize novel polymorphs.

Q. What in vitro assays are suitable for evaluating the bioactivity of 4-iodoisobenzofuran-1(3H)-one?

Cytotoxicity screening (e.g., MTT assays) on cancer cell lines (HeLa, MCF-7) is a starting point, as applied to 3-(2-aryl-2-oxoethyl) derivatives . For antimicrobial activity, follow protocols used for methoxy-substituted isobenzofuranones, which showed MIC values of 8–32 µg/mL against Staphylococcus aureus . Dose-response curves and ROS generation assays can elucidate mechanisms .

Q. How do solvent and substituent effects impact the regioselectivity of iodination?

Regioselectivity in electrophilic iodination is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor para-substitution via stabilization of transition states .

- Directing groups : Electron-donating groups (e.g., methyl) ortho to the reaction site hinder iodine incorporation, as seen in bromo analogs .

Competitive experiments with isotopic labeling (e.g., I vs. I) can track substitution patterns .

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.